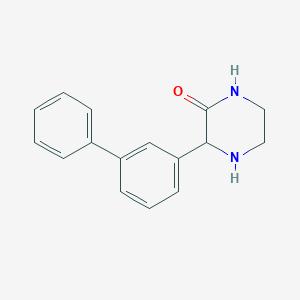

3-(3-phenylphenyl)piperazin-2-one

説明

3-(3-phenylphenyl)piperazin-2-one is a chemical compound with the molecular formula C16H16N2O and a molecular weight of 252.317.

特性

IUPAC Name |

3-(3-phenylphenyl)piperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O/c19-16-15(17-9-10-18-16)14-8-4-7-13(11-14)12-5-2-1-3-6-12/h1-8,11,15,17H,9-10H2,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHCVDUWUATUCAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C(N1)C2=CC=CC(=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-phenylphenyl)piperazin-2-one can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods typically require specific reaction conditions, such as the presence of a base like DBU and the use of solvents like toluene .

Industrial Production Methods

Industrial production of 3-(3-phenylphenyl)piperazin-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

化学反応の分析

Synthetic Routes

3-(3-Phenylphenyl)piperazin-2-one is typically synthesized via:

-

Reductive Alkylation : Reaction of 1-(3-phenylphenyl)piperazine with carbonyl compounds (e.g., ketones or aldehydes) under reducing conditions (e.g., NaBH₃CN) .

-

Cyclocondensation : Coupling of 1,2-diamines with α-keto acids or esters in the presence of dehydrating agents (e.g., POCl₃) .

Example Protocol

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | POCl₃, 110°C, 6h | 72% | |

| Reductive alkylation | NaBH₃CN, MeOH, RT | 68% |

2.1. N-Alkylation/Acylation

The secondary amine undergoes alkylation or acylation to introduce functional groups:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, 60°C) to form tertiary amines .

-

Acylation : Treating with acyl chlorides (e.g., acetyl chloride) in the presence of base (Et₃N) yields amides .

Representative Products

| Reactant | Product | Conditions |

|---|---|---|

| CH₃I | N-Methyl-3-(3-phenylphenyl)piperazin-2-one | DMF, K₂CO₃, 60°C |

| ClCO(CH₂)₃CH₃ | N-Pentanoyl-3-(3-phenylphenyl)piperazin-2-one | CH₂Cl₂, Et₃N, 0°C |

2.2. Phosphorylation

Reacts with triethyl phosphite (P(OEt)₃) and phosphoryl chloride (POCl₃) to form bisphosphonates. This proceeds via nucleophilic attack at the carbonyl, followed by ring opening and phosphorylation .

Reaction Pathway

-

Activation : POCl₃ reacts with the lactam carbonyl, forming an intermediate oxazaphospholidine.

-

Phosphite Addition : Triethyl phosphite attacks the electrophilic phosphorus center.

-

Rearrangement : Ring opening yields cis- and trans-piperazine-2,3-diyl-bisphosphonates .

Product Distribution

| Conditions | cis-Bisphosphonate | trans-Bisphosphonate |

|---|---|---|

| POCl₃, P(OEt)₃, 80°C | 45% | 38% |

2.3. Coordination Chemistry

The amine and carbonyl groups act as ligands for transition metals. Reported complexes include:

-

Cadmium(II) : Forms octahedral complexes via N,O-chelation, enhancing catalytic activity in cross-coupling reactions .

-

Copper(II) : Stabilizes square-planar geometries, used in oxidative amination catalysis .

Complex Properties

| Metal | Geometry | Application | Reference |

|---|---|---|---|

| Cd(II) | Octahedral | Suzuki-Miyaura coupling | |

| Cu(II) | Square-planar | C–N bond formation |

2.4. N-Oxidation

Treatment with m-CPBA (meta-chloroperbenzoic acid) oxidizes the amine to a nitroxide radical, which is stabilized by the biphenyl group’s electron-withdrawing effect .

Conditions & Yield

| Oxidizing Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| m-CPBA | CHCl₃ | 0°C → RT | 85% |

Stability and Degradation

科学的研究の応用

Scientific Research Applications

1. Medicinal Chemistry

3-(3-phenylphenyl)piperazin-2-one has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its structure allows it to interact with neurotransmitter systems, particularly serotonin and dopamine receptors.

- Antidepressant Activity : Research indicates that piperazine derivatives can act as selective serotonin reuptake inhibitors (SSRIs), which are crucial in managing depression and anxiety disorders. Studies have shown that modifications to the piperazine structure can enhance binding affinities to serotonin receptors, improving their efficacy as antidepressants .

- Antipsychotic Properties : The compound's interaction with dopamine receptors suggests potential use in treating schizophrenia. Analogues of piperazine compounds have demonstrated significant antipsychotic activity in preclinical models .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Various derivatives of piperazine have shown effectiveness against bacterial strains, including those resistant to conventional antibiotics.

- Case Study : A study reported that certain piperazine derivatives exhibited potent antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus, indicating their potential as new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of 3-(3-phenylphenyl)piperazin-2-one and its derivatives.

| Substituent | Activity | IC50 (µM) | Notes |

|---|---|---|---|

| Trifluoromethyl | Moderate | 0.039 | Enhances lipophilicity |

| Biphenyl | High | 0.013 | Critical for receptor binding |

| Piperazine | Essential | - | Provides structural stability |

Biological Evaluation

Recent studies have focused on evaluating the biological activities of 3-(3-phenylphenyl)piperazin-2-one in vitro and in vivo:

- Antiviral Activity : Preliminary evaluations suggest that derivatives may exhibit antiviral properties against HIV and other viruses. For instance, certain analogues demonstrated moderate protection against viral infections in cellular assays .

Industrial Applications

In addition to its pharmaceutical potential, 3-(3-phenylphenyl)piperazin-2-one is being explored for applications in materials science:

- Polymer Chemistry : The compound serves as a building block for synthesizing novel polymers with specific properties, such as increased thermal stability and improved mechanical strength. Research indicates that incorporating piperazine derivatives into polymer matrices can enhance their performance in various industrial applications .

作用機序

The mechanism of action of 3-(3-phenylphenyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. It acts as an antagonist for histamine H3 and sigma-1 receptors, which are involved in modulating neurotransmitter release and signal transduction . By binding to these receptors, the compound can influence various physiological processes, including pain perception and cognitive function .

類似化合物との比較

Similar Compounds

3-(3-phenylphenyl)piperazin-2-one: C16H16N2O

(S)-3-(3-phenylphenyl)piperazin-2-one: C16H16N2O

3-(3-phenylphenyl)piperazin-2-one derivatives: Various derivatives with modifications to the piperazine or biphenyl moieties

Uniqueness

3-(3-phenylphenyl)piperazin-2-one is unique due to its specific structure, which allows for versatile chemical modifications and interactions with various biological targets. Its ability to act as a dual antagonist for histamine H3 and sigma-1 receptors sets it apart from other similar compounds .

生物活性

3-(3-phenylphenyl)piperazin-2-one, a compound belonging to the piperazine family, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular structure of 3-(3-phenylphenyl)piperazin-2-one is characterized by the presence of a piperazine ring substituted with two phenyl groups. The compound's chemical formula is and its CAS number is 1260637-31-7.

Pharmacological Properties

Research has indicated that 3-(3-phenylphenyl)piperazin-2-one exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that piperazine derivatives can possess significant antimicrobial properties. For instance, compounds similar to 3-(3-phenylphenyl)piperazin-2-one have been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth .

- Antitumor Activity : There is evidence suggesting that piperazine derivatives exhibit antitumor effects. The compound has been evaluated for its cytotoxicity against different cancer cell lines, indicating potential as an anticancer agent .

- Neuropharmacological Effects : Some studies have explored the interaction of piperazine derivatives with dopamine receptors, suggesting that they may act as agonists or antagonists, which could be beneficial in treating neurological disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR of 3-(3-phenylphenyl)piperazin-2-one is crucial for optimizing its biological activity. Key findings include:

- Substituent Effects : Variations in the phenyl substituents influence the compound's affinity for biological targets. For example, modifications on the phenyl rings can enhance or reduce activity against specific pathogens or cancer cells .

- Piperazine Modifications : Altering the piperazine moiety can significantly impact the compound's pharmacokinetic properties and receptor binding affinity. For instance, introducing various alkyl groups on the piperazine nitrogen atoms has been shown to affect solubility and bioavailability .

Case Studies

Several studies have focused on the biological evaluation of piperazine derivatives:

- Antimalarial Activity : A study screened phenylsulfonyl piperazines for their ability to inhibit Plasmodium falciparum, revealing promising antimalarial properties linked to structural features similar to 3-(3-phenylphenyl)piperazin-2-one .

- Cytotoxicity Assays : In vitro assays using human cancer cell lines demonstrated that certain analogs of 3-(3-phenylphenyl)piperazin-2-one exhibited significant cytotoxic effects, with IC50 values indicating their potency compared to standard chemotherapeutics .

Synthesis Methods

The synthesis of 3-(3-phenylphenyl)piperazin-2-one typically involves:

- Reactions with Phenyl Halides : The formation of the piperazine ring can be achieved through nucleophilic substitution reactions involving phenyl halides and piperazine derivatives.

- Microwave-Assisted Synthesis : Recent advancements have introduced microwave-assisted methods that enhance yield and reduce reaction times compared to traditional synthesis techniques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。